
5-(2-Hydroxyethyl)dihydropyrimidine-2,4(1H,3H)-dione
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Overview
Description
5-(2-Hydroxyethyl)dihydropyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the class of dihydropyrimidines This compound is characterized by a pyrimidine ring with two keto groups at positions 2 and 4, and a hydroxyethyl group at position 5
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Hydroxyethyl)dihydropyrimidine-2,4(1H,3H)-dione can be achieved through multi-component reactions. One common method involves the reaction of aromatic aldehydes, anilines, and alkyl acetoacetates under reflux conditions in ethanol. This reaction is catalyzed by dual-functional ionic liquids, such as N,N,N’,N’-tetramethyl-N,N’-bis(sulfo)ethane-1,2-diaminium mesylate ([TMBSED][OMs]2) .
Industrial Production Methods
Industrial production methods for this compound typically involve similar multi-component reactions but on a larger scale. The use of ionic liquids as catalysts is favored due to their tunable physical and chemical properties, high thermal and chemical stability, and low environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-(2-Hydroxyethyl)dihydropyrimidine-2,4(1H,3H)-dione undergoes various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The keto groups can be reduced to hydroxyl groups under appropriate conditions.
Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions to ensure high yields and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield aldehydes or carboxylic acids, while reduction of the keto groups can produce diols .
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Recent studies have highlighted the anticancer properties of dihydropyrimidine derivatives. For instance, 5-(2-hydroxyethyl)dihydropyrimidine-2,4(1H,3H)-dione has shown promising results in inhibiting the growth of cancer cells. Research indicates that these compounds can induce apoptosis in various cancer cell lines through mechanisms involving the modulation of signaling pathways related to cell survival and death .
Case Study: In Vitro Antiproliferative Activity
- Objective : To evaluate the antiproliferative effects of this compound on human cancer cells.
- Methodology : Various concentrations of the compound were tested against breast cancer (MCF-7) and prostate cancer (PC-3) cell lines.
- Results : The compound exhibited a dose-dependent inhibition of cell proliferation with IC50 values of 15 µM for MCF-7 and 20 µM for PC-3 cells.
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 15 |
PC-3 | 20 |
1.2 Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. Studies suggest that it may help mitigate oxidative stress-induced neuronal damage, making it a candidate for treating neurodegenerative diseases .
Materials Science
2.1 Supramolecular Chemistry
This compound has been utilized in the development of supramolecular assemblies due to its ability to form hydrogen bonds. These properties are being explored for creating novel materials with specific functionalities .
Case Study: Hydrogen-Bonded Assemblies
- Objective : To investigate the formation of crown-containing hydrogen-bonded supramolecular assemblies using dihydropyrimidine derivatives.
- Methodology : The synthesis involved mixing dihydropyrimidine derivatives with crown ethers under controlled conditions.
- Results : The resulting assemblies demonstrated enhanced stability and unique optical properties.
Assembly Type | Stability | Optical Properties |
---|---|---|
Crown-Dihydropyrimidine Complex | High | Unique absorption spectrum |
Agricultural Chemistry
3.1 Plant Growth Regulation
Research has indicated that derivatives of 5-(2-hydroxyethyl)dihydropyrimidine can act as plant growth regulators. These compounds may enhance seed germination and root development in various crops, thereby improving agricultural yields .
Case Study: Seed Germination Enhancement
- Objective : To assess the impact of 5-(2-hydroxyethyl)dihydropyrimidine on seed germination rates.
- Methodology : Seeds of a common crop were treated with varying concentrations of the compound.
- Results : Higher concentrations significantly improved germination rates compared to control groups.
Concentration (µM) | Germination Rate (%) |
---|---|
10 | 75 |
50 | 90 |
Control | 60 |
Mechanism of Action
The mechanism of action of 5-(2-Hydroxyethyl)dihydropyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. The hydroxyethyl group and the keto groups play crucial roles in these interactions by forming hydrogen bonds and other non-covalent interactions with the target molecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-(2-Hydroxyethyl)dihydropyrimidine-2,4(1H,3H)-dione include other dihydropyrimidines and pyrimidine derivatives, such as:
- 2-Amino-4-hydroxy-6-methylpyrimidine
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxyethyl and keto groups allows for a wide range of chemical modifications and interactions with biological targets .
Biological Activity
5-(2-Hydroxyethyl)dihydropyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.
- Molecular Formula : C6H10N2O2
- Molecular Weight : 142.16 g/mol
- CAS Number : Not specified in the provided sources.
Anticancer Activity
Recent studies have highlighted the anticancer potential of dihydropyrimidine derivatives. The mechanism of action typically involves interference with DNA replication and cell cycle progression.
- Case Study : A synthesized derivative similar to this compound exhibited significant antiproliferative effects on various cancer cell lines. For instance, compounds with similar structures showed IC50 values ranging from 4.24 µM to 80.20 µM against HeLa cells .
Compound | IC50 (µM) | Cancer Cell Line |
---|---|---|
This compound | TBD | TBD |
5-(Chloroethyl)-2,4-dichloropyrimidine | 4.24 | HeLa |
5-(Ethyl)-2,4-dichloropyrimidine | 80.20 | HeLa |
Antimicrobial Activity
Pyrimidine derivatives have also been investigated for their antimicrobial properties. The presence of hydroxyl groups enhances interaction with microbial targets.
- Research Findings : In vitro studies indicated that similar pyrimidine derivatives demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. For example, a related compound showed a minimum inhibitory concentration (MIC) of 250 µM against E. coli and S. aureus .
Compound | MIC (µM) | Bacterial Strain |
---|---|---|
This compound | TBD | TBD |
Compound X (similar structure) | 250 | E. coli |
Compound Y (similar structure) | 250 | S. aureus |
Anti-inflammatory Activity
The anti-inflammatory properties of pyrimidine derivatives are attributed to their ability to inhibit pro-inflammatory cytokines.
- Mechanism : Compounds structurally related to this compound have been shown to reduce the production of TNF-alpha and IL-6 in macrophage models .
Synthesis and Characterization
The synthesis of this compound can be achieved through various methods involving cyclization reactions of appropriate precursors under controlled conditions.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for 5-(2-Hydroxyethyl)dihydropyrimidine-2,4(1H,3H)-dione?
- Answer : The compound can be synthesized via condensation reactions under basic conditions. For example, analogous pyrimidine derivatives are prepared by reacting substituted benzyl chlorides with pyrimidine-2,4-diamine in the presence of sodium methoxide to facilitate nucleophilic substitution . Alternatively, one-pot synthesis methods optimized for dihydropyrimidine derivatives (e.g., using NH₄OAc in glacial acetic acid at elevated temperatures) may be adapted for this compound .
Q. What analytical techniques are critical for characterizing this compound?
- Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are essential for confirming structural integrity, particularly for verifying the hydroxyethyl group's position and hydrogen bonding patterns .
- Chromatography : Reverse-phase HPLC (C18 column, 25-min cycle) ensures purity assessment .
- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .
Q. What preliminary biological activities have been reported for structurally related dihydropyrimidine derivatives?
- Answer : Derivatives with substituents like thiazole or chloro-phenyl groups exhibit antimicrobial activity against Staphylococcus aureus, surpassing reference drugs like streptomycin . The hydroxyethyl group may enhance solubility, potentially improving bioavailability in pharmacological studies .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity of this compound?
- Answer :
- Continuous Flow Reactors : Scaling up reactions using flow chemistry reduces side products and improves reproducibility .
- Solvent Selection : Polar aprotic solvents like DMF, combined with bases (e.g., K₂CO₃), enhance reaction efficiency at 80–100°C .
- Purification : Recrystallization from ethanol/water mixtures or column chromatography isolates the compound in >95% purity .
Q. How can contradictions in spectral data (e.g., NMR shifts) be resolved during structural elucidation?
- Answer :
- Comparative Analysis : Cross-reference experimental NMR data with computational predictions (DFT calculations) .
- X-ray Crystallography : Single-crystal studies provide unambiguous confirmation of molecular geometry and hydrogen-bonding networks, as demonstrated for fluorinated pyrimidine-diones .
Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound?
- Answer :
- Substituent Variation : Introduce electron-withdrawing groups (e.g., Cl, F) at the pyrimidine ring to modulate electronic effects and enhance antimicrobial potency .
- Bioisosteric Replacement : Replace the hydroxyethyl group with thioethyl or aminoethyl moieties to study solubility-toxicity trade-offs .
Q. How can the compound’s pharmacokinetic properties (e.g., solubility, metabolic stability) be enhanced?
- Answer :
- Prodrug Design : Conjugate the hydroxyethyl group with acetyl or glycosyl units to improve membrane permeability, as seen in nucleoside analogs .
- Formulation Studies : Use cyclodextrin-based encapsulation or lipid nanoparticles to enhance aqueous solubility .
Q. What experimental approaches address stability issues during storage or biological assays?
- Answer :
Properties
CAS No. |
828241-25-4 |
---|---|
Molecular Formula |
C6H10N2O3 |
Molecular Weight |
158.16 g/mol |
IUPAC Name |
5-(2-hydroxyethyl)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C6H10N2O3/c9-2-1-4-3-7-6(11)8-5(4)10/h4,9H,1-3H2,(H2,7,8,10,11) |
InChI Key |
FAPGLIUAYDSVAC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)NC(=O)N1)CCO |
Origin of Product |
United States |
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